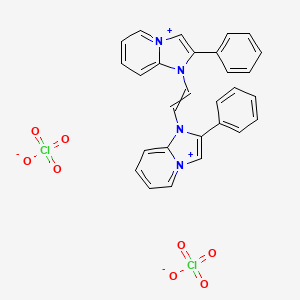
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazine core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these steps include phenylhydrazine, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for various organic transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms.
Medicine
In medicine, ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride has potential applications as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the durability and functionality of these materials.
Wirkmechanismus
The mechanism of action of ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazine derivatives: These compounds share the benzotriazine core and exhibit similar stability and reactivity.
Piperazine derivatives: Compounds with piperazine rings are known for their biological activity and are used in various therapeutic applications.
Uniqueness
((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
91532-12-6 |
|---|---|
Molekularformel |
C20H24ClN5O |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
hydron;3-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one;chloride |
InChI |
InChI=1S/C20H23N5O.ClH/c26-20-18-9-4-5-10-19(18)21-22-25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2;1H |
InChI-Schlüssel |
VEEHOAXAJUDYKA-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















